2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Catalog No.
S794492
CAS No.
2062-98-8
M.F
C6F12O2
M. Wt
332.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl ...

CAS Number

2062-98-8

Product Name

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride

Molecular Formula

C6F12O2

Molecular Weight

332.04 g/mol

InChI

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16

InChI Key

BCLQALQSEBVVAD-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a synthetic compound with the chemical formula C6F12O2 and a molecular weight of 331.97 g/mol. It is characterized by a unique structure that includes a tetrafluorinated propanoyl group and a perfluoropropoxy moiety. This compound is part of a larger class of perfluoroalkyl substances, known for their stability and resistance to degradation in the environment. Its IUPAC name is 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride .

Material Science Research

TPPF is a fluorinated organic molecule with unique properties that make it valuable for research in material science. Its strong carbon-fluorine bonds and inherent stability make it:

  • Hydrophobic and oleophobic: TPPF repels both water and oil, making it a potential candidate for developing water- and stain-resistant coatings for textiles and other materials. Source: https://www.smolecule.com/about
  • Chemically resistant: TPPF's strong bonds make it resistant to many chemicals and solvents, which could be useful in developing protective coatings for sensitive materials. Source:

Biomedical Research

TPPF is being investigated for potential applications in biomedical research, although this field is still in the early stages of exploration. Some areas of investigation include:

  • Drug delivery: TPPF's properties may be useful in developing drug delivery systems that can target specific tissues or cells. Source:
  • Bioimaging: TPPF could potentially be used as a contrast agent in medical imaging techniques like magnetic resonance imaging (MRI). Source:

Other Research Areas

TPPF is also being explored for potential applications in other research areas, such as:

  • Electronics: TPPF's dielectric properties could be useful in developing new types of electronic devices. Source:
  • Energy storage: TPPF may be a candidate material for use in developing new battery technologies. Source:

The reactivity of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride primarily involves nucleophilic substitution reactions due to the presence of the fluorine atoms. These reactions can lead to the formation of various derivatives by substituting the fluoride with nucleophiles such as amines or alcohols. Additionally, the compound can undergo hydrolysis in the presence of water or aqueous bases, producing corresponding acids and alcohols.

The synthesis of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride typically involves multi-step fluorination processes. One common method includes:

  • Fluorination of Propanoyl Fluoride: The starting material is propanoyl fluoride which undergoes fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Formation of Perfluoropropoxy Group: This step involves introducing the perfluoropropoxy group through nucleophilic substitution reactions.

These methods require specialized conditions and safety precautions due to the reactivity of fluorinated compounds.

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride finds applications in various fields:

  • Chemical Research: Used as a reagent in organic synthesis and material science.
  • Fluorinated Polymers: Serves as an intermediate in the production of high-performance fluorinated polymers.
  • Environmental Studies: Investigated for its persistence and behavior in environmental systems due to its stability.

Interaction studies have shown that 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride can affect biological systems at cellular levels. Its lipophilicity allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Further studies are needed to elucidate its mechanisms of action and long-term effects on biological organisms.

Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Perfluorohexanoic AcidContains a longer carbon chainKnown for bioaccumulation and environmental persistence
Perfluorooctanoic AcidEight-carbon chain with similar fluorinationAssociated with health risks and regulatory scrutiny
1H-Perfluorobutane Sulfonic AcidContains sulfonic acid functional groupUsed in surfactants; distinct from propanoyl derivatives

The uniqueness of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride lies in its specific combination of tetrafluorinated groups and propanoyl functionality that enhances its stability and potential applications in advanced materials.

Physical Description

Liquid

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2062-98-8

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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